molecular formula C14H14N4O5 B10946074 methyl 1-ethyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-3-carboxylate

methyl 1-ethyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-3-carboxylate

Cat. No.: B10946074
M. Wt: 318.28 g/mol
InChI Key: VYTFFHMKTUFRBV-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a nitrobenzoyl group, and a carboxylate ester group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nucleophilic substitution reaction using 3-nitrobenzoyl chloride and the pyrazole derivative.

    Esterification: The carboxylate ester group is introduced through esterification of the carboxylic acid derivative of the pyrazole with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, alcohols, in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amide or ester derivatives.

Scientific Research Applications

Methyl 1-ethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-ethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Similar structure but lacks the pyrazole ring.

    Ethyl 4-nitrobenzoylacetate: Similar structure but has an ethyl ester group instead of a methyl ester group.

    Methyl 4-[(3-nitrobenzoyl)amino]benzoate: Similar structure but has a benzoate group instead of a pyrazole ring.

Uniqueness

Methyl 1-ethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazole-3-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

methyl 1-ethyl-4-[(3-nitrobenzoyl)amino]pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N4O5/c1-3-17-8-11(12(16-17)14(20)23-2)15-13(19)9-5-4-6-10(7-9)18(21)22/h4-8H,3H2,1-2H3,(H,15,19)

InChI Key

VYTFFHMKTUFRBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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